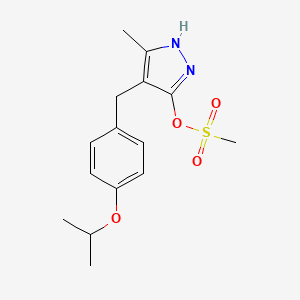
4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an isopropoxybenzyl group, a methyl group, and a methanesulfonate ester linked to a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection . The reaction conditions are generally mild, and the process is designed to yield high selectivity and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The use of low-cost raw materials and solvents, along with high-yield reactions, makes the process suitable for large-scale production . The reaction conditions are optimized to ensure the efficient separation of products and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Applications De Recherche Scientifique
4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives and methanesulfonate esters, such as:
Uniqueness
What sets 4-(4-Isopropoxybenzyl)-5-methyl-1H-pyrazol-3-yl methanesulfonate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and industrial uses .
Propriétés
Numéro CAS |
1171016-90-2 |
|---|---|
Formule moléculaire |
C15H20N2O4S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
[5-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-3-yl] methanesulfonate |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)20-13-7-5-12(6-8-13)9-14-11(3)16-17-15(14)21-22(4,18)19/h5-8,10H,9H2,1-4H3,(H,16,17) |
Clé InChI |
MTNDMPFLTMUBCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)OS(=O)(=O)C)CC2=CC=C(C=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)

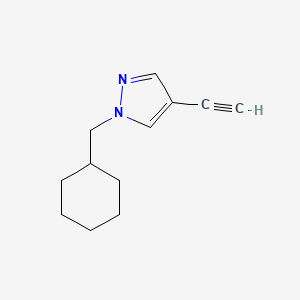


![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

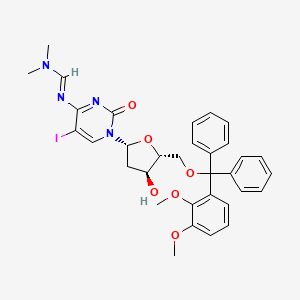
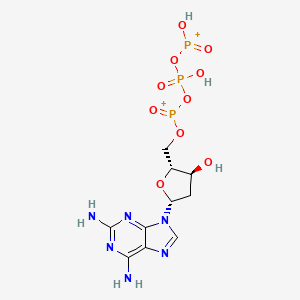

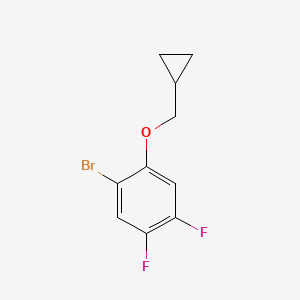


![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
